molecular formula C11H18O B14258209 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol CAS No. 166389-92-0

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol

Cat. No.: B14258209
CAS No.: 166389-92-0
M. Wt: 166.26 g/mol
InChI Key: INGORVXUMWLHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol is a chemical compound characterized by its unique bicyclic structure. It is a derivative of bicyclo[3.1.1]heptane, featuring a hydroxyl group attached to an ethan-1-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol can be achieved through several routes. One common method involves the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions . This reaction yields the desired product with high efficiency. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Scientific Research Applications

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. Additionally, its bicyclic structure provides stability and enhances its binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol can be compared with similar compounds such as:

Properties

CAS No.

166389-92-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-(6,6-dimethyl-3-bicyclo[3.1.1]hept-2-enyl)ethanol

InChI

InChI=1S/C11H18O/c1-11(2)9-5-8(3-4-12)6-10(11)7-9/h5,9-10,12H,3-4,6-7H2,1-2H3

InChI Key

INGORVXUMWLHFR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1C=C(C2)CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.